Methyl 3,6-dichloro-2-hydroxybenzoate
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Overview
Description
Methyl 3,6-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom of the carboxyl group is replaced by a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 3,6-dichloro-2-hydroxybenzoate typically involves the salification of 2,5-dichlorophenol followed by carboxylation. The process includes:
Salification: 2,5-dichlorophenol is salified using a base.
Carboxylation: The salified product is subjected to high-pressure carboxylation with carbon dioxide in the presence of a cocatalyst composed of potassium carbonate and activated carbon.
Refinement: The reaction product is cooled, and the pH is adjusted to precipitate the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include quinones, less chlorinated benzoates, and substituted benzoates, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 3,6-dichloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with metabolic pathways in microorganisms, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichloro-4-hydroxybenzoate
- 3,6-dichloro-2-methoxybenzoate
- Methyl 3-chloro-4-hydroxybenzoate
Uniqueness
Methyl 3,6-dichloro-2-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required .
Properties
IUPAC Name |
methyl 3,6-dichloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVAEQFJDGZLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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